Homogentisate

Description

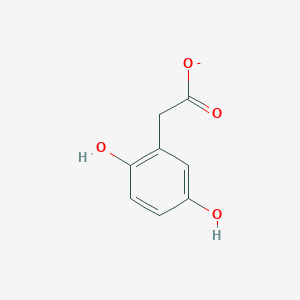

Structure

3D Structure

Properties

Molecular Formula |

C8H7O4- |

|---|---|

Molecular Weight |

167.14 g/mol |

IUPAC Name |

2-(2,5-dihydroxyphenyl)acetate |

InChI |

InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/p-1 |

InChI Key |

IGMNYECMUMZDDF-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1O)CC(=O)[O-])O |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Homogentisate in Tyrosine Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of homogentisate in the catabolism of tyrosine. It is designed to serve as a comprehensive resource, detailing the biochemical pathway, the critical enzymatic step involving this compound 1,2-dioxygenase (HGD), the pathological consequences of its deficiency in the genetic disorder alkaptonuria, and the analytical methods used for its quantification.

Introduction to Tyrosine Catabolism

The breakdown of the amino acid tyrosine is a crucial metabolic pathway that ultimately yields fumarate and acetoacetate.[1] These products can then enter the citric acid cycle for energy production or be utilized in fatty acid synthesis.[2] This multi-step process, primarily occurring in the liver and kidneys, involves a series of enzymatic reactions.[3] A key intermediate in this pathway is this compound (also known as homogentisic acid or HGA).[2]

The Central Role of this compound

This compound is derived from tyrosine through the action of two enzymes: tyrosine aminotransferase and 4-hydroxyphenylpyruvate dioxygenase.[3] The subsequent and critical step in the catabolic cascade is the cleavage of the aromatic ring of this compound.[4] This reaction is catalyzed by the enzyme this compound 1,2-dioxygenase (HGD).[4]

The this compound 1,2-Dioxygenase (HGD) Reaction

HGD is a non-heme iron(II)-dependent oxygenase that utilizes molecular oxygen to break open the benzene ring of this compound, converting it to 4-maleylacetoacetate.[4][5] This is a vital step, as it commits the tyrosine-derived carbon skeleton to complete degradation.[3] The reaction requires both Fe²⁺ and O₂ to proceed.[4]

The catalytic mechanism of HGD is a complex process involving several steps. Initially, the iron atom in the active site coordinates with the this compound molecule.[4] Molecular oxygen then binds to the iron, forming a reactive intermediate that leads to the cleavage of the aromatic ring.[4]

Pathophysiology: Alkaptonuria

A deficiency in the HGD enzyme, caused by mutations in the HGD gene, leads to the rare autosomal recessive disorder known as alkaptonuria (AKU). This was one of the first "inborn errors of metabolism" to be described. In the absence of functional HGD, this compound cannot be further metabolized and accumulates in the body.

The excess this compound is excreted in the urine, which, upon standing and exposure to air, oxidizes and polymerizes to form a dark, melanin-like pigment, leading to the characteristic black urine. Over time, this pigment, termed ochronotic pigment, deposits in connective tissues throughout the body, a condition called ochronosis. This deposition leads to a range of clinical manifestations, including:

-

Arthritis: The accumulation of pigment in cartilage leads to its degeneration, causing severe and early-onset osteoarthritis, particularly in the spine and large joints.

-

Ochronosis: A bluish-black discoloration of cartilage and other connective tissues, visible in the ears, sclera of the eyes, and skin.

-

Cardiovascular complications: Pigment deposition can affect heart valves, leading to calcification and stenosis.

-

Kidney and prostate stones: The high concentration of this compound can lead to the formation of stones.

Quantitative Data

The following tables summarize key quantitative data related to this compound 1,2-dioxygenase and homogentisic acid levels in physiological and pathological states.

Table 1: Kinetic Properties of Human this compound 1,2-Dioxygenase

| Parameter | Value | Conditions | Reference(s) |

| Turnover Number (kcat) | 16 s⁻¹ | pH 7.0, 25°C | [6][7] |

| ~19.2 s⁻¹ | 37°C | [8] | |

| Michaelis Constant (Km) for this compound | 10 µM | pH 7.0, 25°C | [7] |

| 9 µM | pH 6.5-7.0 (Aspergillus nidulans HGD) | [9] | |

| Michaelis Constant (Km) for Oxygen | 99 µM | pH 7.0, 25°C | [7] |

| Optimal pH | 6.2 | 25°C | [8] |

| Optimal Temperature | 35°C (Sphingomonas sp. Gentisate 1,2-Dioxygenase) | pH 7.4 | [10] |

Table 2: Homogentisic Acid Concentrations in Human Biological Fluids

| Sample Type | Condition | Concentration Range | Reference(s) |

| Urine | Alkaptonuria | 1 - 8 grams/24 hours | [11] |

| 0.46 - 1.5 g/24 hours | [12] | ||

| Healthy Control | 20 - 30 mg/24 hours | [11] | |

| Plasma | Alkaptonuria | 0.018 - 0.165 mM | |

| Healthy Control | 0.014 - 0.071 µM |

Experimental Protocols

Accurate quantification of this compound is crucial for the diagnosis and monitoring of alkaptonuria. Several analytical methods have been developed for this purpose.

Spectrophotometric Determination of this compound

This method relies on the enzymatic conversion of this compound by HGD, leading to a change in absorbance that can be measured.

Principle: this compound is converted to maleylacetoacetate by HGD, and the decrease in absorbance at a specific wavelength is proportional to the amount of this compound present.

Protocol Outline:

-

Enzyme Preparation: A crude or purified preparation of HGD is required. Aspergillus nidulans can be a source of highly specific HGD.[9]

-

Reaction Mixture: Prepare a reaction buffer at the optimal pH for the enzyme (e.g., pH 6.5-7.0).[9]

-

Assay:

-

Add the urine sample (appropriately diluted) to the reaction buffer.

-

Initiate the reaction by adding a known amount of HGD.

-

Monitor the decrease in absorbance at a specific wavelength (e.g., 290 nm) over time using a spectrophotometer.

-

-

Quantification: The concentration of this compound is determined by comparing the rate of absorbance change to a standard curve prepared with known concentrations of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of this compound in biological samples.

Principle: this compound is chemically modified (derivatized) to make it volatile. The derivatized compound is then separated by gas chromatography and detected by mass spectrometry.

Protocol Outline:

-

Sample Preparation:

-

Perform a liquid-liquid extraction of the urine or plasma sample to isolate the organic acids.

-

Evaporate the solvent to dryness.

-

-

Derivatization:

-

Add a derivatizing agent (e.g., a silylating agent) to the dried extract to convert this compound into a volatile derivative.

-

Incubate at an elevated temperature to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the components on a suitable capillary column.

-

Detect and quantify the this compound derivative using the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.[12]

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of an internal standard and a calibration curve.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a rapid and efficient method for the analysis of this compound in urine.

Principle: Charged molecules migrate at different rates in a capillary filled with an electrolyte solution under the influence of an electric field.

Protocol Outline:

-

Sample Preparation: Urine samples can often be injected directly into the capillary with minimal or no pretreatment.[13][14]

-

CE System Setup:

-

Electrophoresis:

-

Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve. The limit of detection for this method can be as low as 0.56 µg/mL.[13][14][15]

Visualizations

Tyrosine Catabolism Pathway

Caption: The metabolic pathway of tyrosine catabolism.

Experimental Workflow for Alkaptonuria Diagnosis

Caption: Workflow for the diagnosis of alkaptonuria.

Conclusion

This compound occupies a critical juncture in the catabolism of tyrosine. The enzyme responsible for its degradation, this compound 1,2-dioxygenase, is essential for the complete breakdown of this amino acid. A deficiency in HGD leads to the accumulation of this compound and the debilitating genetic disorder alkaptonuria. Understanding the role of this compound, the kinetics of HGD, and the methods for its quantification are paramount for the diagnosis, monitoring, and development of potential therapeutic interventions for this disease. This guide provides a foundational resource for professionals engaged in research and drug development in the field of metabolic disorders.

References

- 1. Tyrosine catabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound 1,2-dioxygenase - Wikipedia [en.wikipedia.org]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Kinetic analysis of human this compound 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Steady-state kinetics and inhibition of anaerobically purified human this compound 1,2-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectrophotometric determination of this compound using Aspergillus nidulans this compound dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Alkaptonuria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of homogentisic acid in urine for diagnosis of alcaptonuria: Capillary electrophoretic method optimization using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.itu.edu.tr [research.itu.edu.tr]

- 15. researchgate.net [researchgate.net]

The Homogentisate Biosynthesis Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The homogentisate biosynthesis pathway is a critical metabolic route in plants, serving as the central hub for the production of essential molecules such as tocopherols (Vitamin E) and plastoquinone. These compounds are indispensable for photosynthesis, antioxidant defense, and overall plant health. This technical guide provides an in-depth exploration of the core components of this pathway, including its enzymatic machinery, regulatory mechanisms, and its intricate connection with primary and secondary metabolism. Detailed experimental protocols and a comprehensive summary of quantitative data are presented to facilitate further research and development in this field. The central role of 4-hydroxyphenylpyruvate dioxygenase (HPPD) as a key enzyme and a target for herbicide development is also a focal point of this document.

Introduction

Photosynthetic organisms are the exclusive producers of tocopherols, a class of lipid-soluble antioxidants vital for both plant and animal life.[1][2] The biosynthesis of these essential compounds, along with plastoquinone, a critical component of the photosynthetic electron transport chain, is fundamentally dependent on the production of this compound (HGA).[3][4] The this compound pathway originates from the shikimate pathway, a central route in the biosynthesis of aromatic amino acids.[5][6] Understanding the intricacies of this compound production is therefore paramount for endeavors in crop improvement, biofortification, and the development of novel herbicides.

This guide will systematically dissect the this compound biosynthesis pathway, from the initial precursor, 4-hydroxyphenylpyruvate (HPP), to the downstream synthesis of vital isoprenoid redox molecules.[7] We will delve into the kinetic properties of the key enzymes, the regulation of the pathway under various physiological and stress conditions, and the experimental methodologies employed to elucidate its function.

The Core Pathway: From Shikimate to this compound

The journey to this compound begins with the shikimate pathway, a seven-step metabolic route that converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate.[5][8] Chorismate is a crucial branch-point metabolite, leading to the synthesis of aromatic amino acids and a plethora of secondary metabolites.[8] The formation of HGA from the shikimate pathway product, tyrosine, involves two key enzymatic steps.

The Shikimate Pathway Connection

The shikimate pathway is the foundational route providing the aromatic precursor for this compound.[9] This pathway is exclusively found in microorganisms and plants, making it an attractive target for antimicrobial and herbicide development.[9] The end product of this pathway, chorismate, serves as the substrate for the synthesis of L-tyrosine.[6] Key enzymes in the shikimate pathway are subject to feedback regulation, which can influence the overall flux towards this compound biosynthesis.[4]

Formation of 4-Hydroxyphenylpyruvate (HPP)

L-tyrosine, derived from the shikimate pathway, is converted to 4-hydroxyphenylpyruvate (HPP). This transamination reaction is a critical entry point into the this compound-specific branch of the pathway.

The Central Reaction: HPP to this compound (HGA)

The pivotal step in the pathway is the conversion of HPP to this compound (HGA), catalyzed by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][10] This complex reaction involves the incorporation of both atoms of molecular oxygen into the HPP substrate, leading to decarboxylation, substituent migration, and aromatic oxygenation in a single catalytic cycle.[11] HPPD is a non-heme Fe(II)-dependent oxygenase, and its activity is crucial for the production of HGA for downstream pathways.[7][11]

Key Enzymes of the Pathway

The efficiency and regulation of the this compound biosynthesis pathway are governed by the activities of its constituent enzymes. This section provides a detailed overview of the key enzymatic players.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is a well-characterized enzyme that has garnered significant attention due to its critical role in plant metabolism and as a target for herbicides.[3][11][12] The enzyme from Arabidopsis thaliana (AtHPPD) has been expressed and purified, allowing for detailed kinetic analysis.[3][10] The catalytic mechanism is complex, involving transient intermediate species.[3][10] The inhibition of HPPD leads to a bleaching phenotype in plants due to the disruption of plastoquinone and carotenoid biosynthesis.[12]

This compound Phytyltransferase (HPT)

This compound phytyltransferase (HPT) catalyzes the committed step in tocopherol biosynthesis, the condensation of HGA and phytyl diphosphate.[2][13][14] Studies involving the overexpression of HPT in Arabidopsis have demonstrated that its activity is a limiting factor for tocopherol synthesis in both leaves and seeds.[2][13] This makes HPT a prime target for genetic engineering approaches aimed at enhancing vitamin E content in crops.

This compound Solanesyltransferase (HST)

Similar to HPT, this compound solanesyltransferase (HST) utilizes HGA as a substrate, but instead condenses it with solanesyl diphosphate to initiate the biosynthesis of plastoquinone-9.[4]

Regulation of the this compound Pathway

The biosynthesis of this compound is tightly regulated to meet the metabolic demands of the plant under varying environmental conditions.

Transcriptional Regulation

The expression of genes encoding pathway enzymes is a key regulatory point. For instance, under abiotic stress, the mRNA levels and specific activity of HPT increase, leading to a significant rise in total tocopherol content.[1]

Feedback Inhibition

The biosynthesis of tyrosine, the precursor to HPP, is subject to feedback inhibition by tyrosine itself.[4] This regulation at the level of the shikimate pathway can limit the availability of HPP for this compound synthesis.[4]

Subcellular Localization

The enzymes of the shikimate pathway are primarily located in the plastids.[15] In Arabidopsis, HPPD is a cytosolic enzyme, which necessitates the transport of HPP out of the plastid and the subsequent import of HGA back into the plastid for tocopherol and plastoquinone synthesis.[16] However, in other plant species like maize and tomato, HPPD has been found to be localized in the chloroplasts.[16]

Role in Plant Stress Response

Tocopherols, derived from this compound, are potent antioxidants that play a crucial role in protecting the plant from oxidative damage induced by various abiotic stresses.[1] Studies have shown a significant increase in tocopherol levels in plants subjected to stress, highlighting the importance of the this compound pathway in plant defense mechanisms.[1][17]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the this compound biosynthesis pathway and its downstream products.

Table 1: Effects of HPT Overexpression on Tocopherol Content in Arabidopsis thaliana

| Tissue | Genotype | HPT Specific Activity Increase | Total Tocopherol Content Increase | Reference |

| Leaves | 35S::HPT1 | 10-fold | 4.4-fold | [2][13] |

| Seeds | 35S::HPT1 | 4-fold | 40% | [2][13] |

Table 2: Impact of Abiotic Stress on Tocopherol Content in Arabidopsis thaliana

| Genotype | Condition | Total Tocopherol Content Increase | Reference |

| Wild-Type | Abiotic Stress | 18-fold | [1][17] |

| 35S::HPT1 | Abiotic Stress | 8-fold | [1][17] |

Table 3: Kinetic Parameters of Arabidopsis thaliana HPPD (AtHPPD)

| Substrate | Parameter | Value | Reference |

| HPP | kcat | Not specified | [3][10] |

| HPP | Km | Not specified | [3][10] |

| O2 | kcat/Km | Not specified | [3][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

In Vitro HPPD Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory activity of compounds against HPPD.

Materials and Reagents:

-

Recombinant HPPD enzyme

-

4-hydroxyphenylpyruvate (HPP)

-

Test compound (e.g., HPPD inhibitor)

-

Ascorbic Acid

-

Catalase

-

Potassium Phosphate Buffer (pH 7.5)

-

DMSO

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader[18]

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.[18]

-

Assay Plate Preparation: Add 1 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells of the microplate.[18]

-

Add 50 µL of Assay Buffer (50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA) to all wells.[18]

-

Add 25 µL of the HPPD enzyme solution (pre-diluted in Cofactor/Quenching Solution - 2 mM Ascorbic Acid and 100 U/mL Catalase in Assay Buffer) to all wells.[18]

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes.[18]

-

Reaction Initiation: Add 25 µL of the HPP substrate solution to all wells.[18]

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time in a microplate reader. The formation of this compound can be monitored by its fluorescence.[18]

Quantification of Tocopherols and Plastoquinones

A common method for the analysis of these lipophilic compounds is High-Performance Liquid Chromatography (HPLC).

Procedure Outline:

-

Extraction: Homogenize plant tissue and extract lipids using a suitable organic solvent (e.g., hexane or a chloroform/methanol mixture).

-

Saponification (Optional): To remove interfering lipids, a saponification step may be included.

-

HPLC Analysis: Separate the different forms of tocopherols and plastoquinones on a normal-phase or reverse-phase HPLC column.

-

Detection: Use a fluorescence detector for tocopherols and a UV detector for plastoquinones.[19][20]

-

Quantification: Determine the concentration of each compound by comparing peak areas to those of known standards.

Conclusion and Future Perspectives

The this compound biosynthesis pathway represents a cornerstone of plant metabolism, with profound implications for agriculture and human health. The central enzyme, HPPD, has been successfully targeted for weed control, and there is significant potential for the manipulation of this pathway to enhance the nutritional value of crops. Future research should focus on further elucidating the regulatory networks that govern this pathway, identifying and characterizing transport proteins involved in the movement of intermediates between cellular compartments, and exploring the interplay between the this compound pathway and other metabolic routes. A deeper understanding of these aspects will undoubtedly pave the way for novel strategies in crop improvement and the development of next-generation herbicides.

References

- 1. The role of this compound phytyltransferase and other tocopherol pathway enzymes in the regulation of tocopherol synthesis during abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Phytyltransferase Activity Is Limiting for Tocopherol Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic, noncatalytic, and inhibitory phenomena: kinetic analysis of (4-hydroxyphenyl)pyruvate dioxygenase from Arabidopsis thaliana [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 7. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. academic.oup.com [academic.oup.com]

- 14. The Role of this compound Phytyltransferase and Other Tocopherol Pathway Enzymes in the Regulation of Tocopherol Synthesis during Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bioseed.mcs.anl.gov [bioseed.mcs.anl.gov]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] The Role of this compound Phytyltransferase and Other Tocopherol Pathway Enzymes in the Regulation of Tocopherol Synthesis during Abiotic Stress | Semantic Scholar [semanticscholar.org]

- 18. benchchem.com [benchchem.com]

- 19. Analysis and distribution of tocopherols and quinones in the pea plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis and Distribution of Tocopherols and Quinones in the Pea Plant - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties and structure of homogentisic acid

Homogentisic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homogentisic acid (HGA) is a phenolic acid that serves as a critical intermediate in the metabolic pathway of the aromatic amino acids phenylalanine and tyrosine.[1][2] Its significance in the scientific and medical communities stems primarily from its central role in the rare genetic disorder, alkaptonuria.[3] This condition, caused by a deficiency in the enzyme homogentisate 1,2-dioxygenase, leads to the accumulation of HGA in the body.[4][5] The subsequent oxidation and polymerization of HGA result in ochronosis, a systemic condition characterized by the deposition of a dark pigment in connective tissues, leading to debilitating arthritis and other complications.[2][3] This document provides an in-depth overview of the chemical structure, properties, and biological relevance of homogentisic acid, along with methodologies for its analysis.

Chemical Structure and Identification

Homogentisic acid is chemically known as 2,5-dihydroxyphenylacetic acid.[1][6] Its structure consists of a phenylacetic acid core with two hydroxyl groups substituted at the 2 and 5 positions of the benzene ring.[6] This hydroquinone structure is crucial to its chemical reactivity, particularly its susceptibility to oxidation.

The key identifiers and structural details are summarized below:

| Identifier | Value |

| IUPAC Name | 2-(2,5-dihydroxyphenyl)acetic acid[6][7] |

| Synonyms | Alcapton, Melanic acid, 2,5-Dihydroxybenzeneacetic acid[1][6] |

| CAS Number | 451-13-8[6][8] |

| Chemical Formula | C₈H₈O₄[1][6] |

| SMILES | OC(=O)Cc1cc(O)ccc1O[1][8] |

| InChI Key | IGMNYECMUMZDDF-UHFFFAOYSA-N[1][8] |

Physicochemical Properties

The physical and chemical properties of homogentisic acid are essential for its handling, analysis, and understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 168.15 g/mol | [6][9][10] |

| Appearance | Off-white to tan crystalline solid | [6][8] |

| Melting Point | 150-152 °C | [1][8] |

| Boiling Point (est.) | 439.3 °C at 760 mm Hg | [11] |

| Solubility | Water: 850 mg/mL at 25 °CDMSO: 100-250 mg/mLEthanol: 16 mg/mLPBS (pH 7.2): 5 mg/mL | [6][10][12][13] |

| logP (o/w) | 0.86 | [6][11] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of homogentisic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (600 MHz, H₂O, pH 7.0) : Chemical shifts (ppm) are observed at approximately 6.82, 6.81, 6.80, 6.71, and 3.47.[6][14]

-

¹³C NMR (22.53 MHz, DMSO-d6) : Key chemical shifts (ppm) include 172.65 (carboxyl), 149.44, 147.67, 122.19, 117.44, 115.31, 113.96 (aromatic carbons), and 35.28 (methylene).[6]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the gold standard for the definitive diagnosis of alkaptonuria through the quantification of HGA.[3][5]

UV-Vis Spectroscopy

The maximum absorbance (λmax) for homogentisic acid is observed at 296 nm.[12]

Biological Role and Pathophysiology of Alkaptonuria

Homogentisic acid is a key intermediate in the catabolism of phenylalanine and tyrosine.[1][12] In healthy individuals, the enzyme this compound 1,2-dioxygenase (HGD), primarily found in the liver and kidneys, catalyzes the cleavage of the aromatic ring of HGA to form 4-maleylacetoacetate.[2][3] This product is further metabolized to fumarate and acetoacetate, which can then enter the citric acid cycle for energy production.[2]

In the autosomal recessive disorder alkaptonuria, a mutation in the HGD gene leads to a deficiency of the HGD enzyme.[3][15] This enzymatic block causes the accumulation of homogentisic acid in the blood and tissues.[15] Excess HGA is excreted in the urine, which characteristically darkens upon standing due to the oxidation and polymerization of HGA into a melanin-like pigment.[4] Over decades, this pigment deposits in connective tissues, particularly cartilage, leading to a condition called ochronosis.[2][16] This deposition causes the bluish-black discoloration of tissues and results in severe, early-onset osteoarthritis, as well as potential cardiac and renal complications.[4]

Caption: Tyrosine catabolism pathway and the metabolic block in alkaptonuria.

Experimental Protocols

The accurate quantification of homogentisic acid in biological fluids is paramount for the diagnosis and management of alkaptonuria.

Analysis of Homogentisic Acid by HPLC

High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is a widely used method for HGA analysis.[17][18][19]

Methodology Outline:

-

Sample Preparation (Urine):

-

Collect a 24-hour or spot urine sample.[3]

-

Centrifuge the sample to remove particulate matter.

-

Dilute the supernatant with an appropriate mobile phase or buffer. For example, a 1:10 or 1:100 dilution with 10 mmol/L potassium phosphate buffer (pH 5.5).[18]

-

Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 75 mm x 4.6 mm, 3 µm particle size).[18]

-

Mobile Phase: Gradient elution using a polar buffer (Eluent A: 10 mmol/L potassium phosphate, pH 5.5) and an organic modifier (Eluent B: Methanol).[18]

-

Flow Rate: 1.0 mL/min.[18]

-

Injection Volume: 20-50 µL.[18]

-

Detection:

-

-

Quantification:

References

- 1. Homogentisic acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Alkaptonuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Alkaptonuria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdsearchlight.com [mdsearchlight.com]

- 6. Homogentisic Acid | C8H8O4 | CID 780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for Homogentisic acid (HMDB0000130) [hmdb.ca]

- 8. 尿黑酸 crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. homogentisic acid, 451-13-8 [thegoodscentscompany.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Homogentisic acid | CAS:451-13-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. hmdb.ca [hmdb.ca]

- 15. Alkaptonuria - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Diagnosis of alcaptonuria: rapid analysis of homogentisic acid by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quick Diagnosis of Alkaptonuria by Homogentisic Acid Determination in Urine Paper Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HPLC with electrochemical detection for determining homogentisic acid and its application to urine from rats fed tyrosine-enriched food - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Homogentisate Accumulation and Alkaptonuria: A Deep Dive into the Molecular Underpinnings and Therapeutic Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alkaptonuria (AKU), a rare autosomal recessive disorder of tyrosine metabolism, serves as a classic exemplar of an inborn error of metabolism. This technical guide provides a comprehensive exploration of the intricate link between the accumulation of homogentisic acid (HGA) and the pathophysiology of alkaptonuria. Through a detailed examination of the underlying genetic and biochemical defects, this document elucidates the molecular mechanisms driving the clinical manifestations of the disease. Furthermore, it presents a curated summary of quantitative data, detailed experimental protocols for HGA analysis, and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction: The Molecular Basis of Alkaptonuria

Alkaptonuria is caused by mutations in the HGD gene, located on chromosome 3q13.33, which encodes the enzyme homogentisate 1,2-dioxygenase (HGD).[1][2] This enzyme is a critical component of the tyrosine catabolism pathway, responsible for the conversion of homogentisic acid to maleylacetoacetate.[3][4] A deficiency in functional HGD enzyme leads to the systemic accumulation of HGA, the pathognomonic biochemical hallmark of AKU.[3][5] While HGA is rapidly cleared by the kidneys, its persistent high levels in the blood lead to its deposition in connective tissues throughout the body.[3]

The accumulation of HGA and its oxidized product, benzoquinone acetic acid (BQA), triggers a process known as ochronosis, characterized by a bluish-black pigmentation of cartilage, tendons, and other collagen-rich tissues.[3][6] This deposition incites a cascade of pathological events, including chronic inflammation, tissue degeneration, and ultimately, severe, early-onset osteoarthritis.[1] The clinical presentation of alkaptonuria is a triad of homogentisic aciduria (which causes urine to darken upon standing), ochronosis, and debilitating arthropathy.[1][6]

Quantitative Data on Homogentisic Acid Accumulation

The quantification of HGA in biological fluids is the cornerstone of diagnosing and monitoring alkaptonuria. The following tables summarize the typical concentrations of HGA in patients with AKU, as well as the prevalence of this rare disorder.

| Parameter | Value | Biological Sample | Reference |

| HGA Concentration (Normal) | Not detectable - 12 ng/mL | Plasma/Serum | [5][7] |

| HGA Concentration (AKU Patients) | 33 - 38 µmol/L | Plasma | [7] |

| 24-hour Urinary HGA Excretion (AKU Patients) | 1 - 8 grams | Urine | [3][6] |

| 24-hour Urinary HGA Excretion (AKU Patients) | Up to 46.5 mmol | Urine | [7] |

| 24-hour Urinary HGA Excretion (AKU Patients) | 0.46 - 1.5 grams | Urine | [8][9] |

Table 1: Homogentisic Acid Levels in Biological Fluids

| Population | Prevalence/Incidence | Reference |

| Worldwide | 1 in 100,000 to 1 in 250,000 | [3][10] |

| United States | 1 in 1,000,000 | [3] |

| Slovakia | 1 in 19,000 | [1][6] |

| Dominican Republic | Higher prevalence (exact figure not specified) | [1][3] |

Table 2: Prevalence and Incidence of Alkaptonuria

The Impact of Therapeutic Intervention: Nitisinone

Nitisinone is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme upstream of HGD in the tyrosine catabolism pathway.[4] By blocking this step, nitisinone effectively reduces the production of HGA. Clinical trials have demonstrated a significant reduction in HGA levels in both urine and plasma of AKU patients treated with nitisinone.[4][11][12]

| Treatment | Dosage | Effect on Urinary HGA | Effect on Serum HGA | Reference |

| Nitisinone | 2 mg/day | >95% reduction | 83.2% reduction | [11][13] |

| Nitisinone | 10 mg/day | 98-99% reduction | Significant reduction | [6] |

| Nitisinone | Not specified | >95% reduction | >95% reduction | [4][12] |

Table 3: Effect of Nitisinone on Homogentisic Acid Levels

Experimental Protocols for Homogentisic Acid Quantification

Accurate measurement of HGA is crucial for the diagnosis and management of alkaptonuria. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical methods employed.

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general framework for the quantification of HGA in urine and plasma.

Objective: To quantify the concentration of homogentisic acid in biological fluids using reverse-phase HPLC with UV detection.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: 10 mmol/L potassium phosphate, pH 5.5 (Eluant A) and methanol (Eluant B)

-

Homogentisic acid standard

-

Perchloric acid

-

Potassium phosphate buffer, pH 5.5

-

Syringe filters (0.45 µm)

Sample Preparation (Urine):

-

Collect a 24-hour urine sample.

-

Centrifuge an aliquot of the urine sample to remove any particulate matter.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the sample as necessary with the mobile phase.

Sample Preparation (Plasma):

-

Collect blood in a heparinized tube and centrifuge to separate the plasma.

-

To 200 µL of plasma, add an internal standard.

-

Deproteinize the plasma by adding 20 µL of perchloric acid.

-

Centrifuge at 1500 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter through a 0.45 µm syringe filter.[14]

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject 50 µL of the prepared sample.[15]

-

Run a gradient elution program, starting with a high percentage of Eluant A and gradually increasing the percentage of Eluant B.

-

Detect HGA using a UV detector at an appropriate wavelength (e.g., 292 nm).

-

Quantify the HGA concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of HGA.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines the general steps for HGA quantification in plasma using GC-MS.

Objective: To quantify the concentration of homogentisic acid in plasma using GC-MS.

Materials:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column suitable for derivatized organic acids

-

Ethyl acetate

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% Trimethylchlorosilane (TMCS)

-

Homogentisic acid standard

Sample Preparation:

-

To a plasma sample, add an internal standard.

-

Perform a liquid-liquid extraction with ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the derivatizing agent (BSTFA with 10% TMCS).

-

Heat the sample at 80°C for 5 minutes to facilitate the formation of the trimethylsilyl (TMS) derivative of HGA.[16][17]

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the components on the capillary column using a suitable temperature program.

-

Detect the TMS-derivatized HGA using the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for characteristic ions (e.g., m/z 384, 341, 252).[16][17]

-

Quantify the HGA concentration by comparing the peak area ratio of the sample to the internal standard against a calibration curve.

Visualizing the Pathophysiology and Experimental Workflow

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language for Graphviz.

Caption: Tyrosine metabolism pathway highlighting the enzymatic block in alkaptonuria.

Caption: Experimental workflow for HGA quantification.

Caption: Logical progression from gene mutation to clinical manifestations in alkaptonuria.

Conclusion

The direct and causal link between the accumulation of homogentisic acid and the pathophysiology of alkaptonuria is well-established. The deficiency of the HGD enzyme, resulting from mutations in the HGD gene, leads to a cascade of events culminating in the debilitating clinical features of the disease. The development of targeted therapies such as nitisinone, which effectively reduces HGA levels, represents a significant advancement in the management of alkaptonuria. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the molecular basis of AKU, quantitative data for reference, detailed experimental protocols for HGA analysis, and clear visual aids to facilitate a deeper understanding of this rare metabolic disorder. Continued research into the downstream effects of HGA accumulation and the long-term efficacy and safety of novel therapeutics is essential to further improve the quality of life for individuals with alkaptonuria.

References

- 1. Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutation spectrum of homogentisic acid oxidase (HGD) in alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaptonuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A 3-year Randomized Therapeutic Trial of Nitisinone in Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of homogentisic acid in normal human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkaptonuria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Diagnosis of alcaptonuria: rapid analysis of homogentisic acid by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Measurements of Homogentisic Acid Levels in Alkaptonuria Patients Using an Optimized and Validated Gas Chromatography Method / Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. The effect of nitisinone on homogentisic acid and tyrosine: a two-year survey of patients attending the National Alkaptonuria Centre, Liverpool - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Quick Diagnosis of Alkaptonuria by Homogentisic Acid Determination in Urine Paper Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of homogentisic acid in human plasma by GC-MS for diagnosis of alkaptonuria [kci.go.kr]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of Homogentisate 1,2-Dioxygenase in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homogentisate 1,2-dioxygenase (HGD) is a critical enzyme in the catabolic pathway of the aromatic amino acids tyrosine and phenylalanine. This non-heme Fe(II)-dependent dioxygenase catalyzes the oxidative cleavage of the aromatic ring of this compound, a key step that facilitates the entry of these amino acids into central metabolism. Genetic deficiencies in HGD lead to the rare autosomal recessive disorder alkaptonuria, characterized by the accumulation of homogentisic acid and its subsequent polymerization into a dark pigment, leading to ochronosis and debilitating arthritis. This technical guide provides an in-depth overview of the function of HGD in metabolism, its enzymatic mechanism, kinetic properties, and the pathological consequences of its deficiency. Detailed experimental protocols for the assessment of HGD activity and related metabolites are also presented, alongside a discussion of its genetic regulation and substrate specificity. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of amino acid metabolism, metabolic disorders, and the development of therapeutic interventions for alkaptonuria.

Introduction

This compound 1,2-dioxygenase (EC 1.13.11.5), also known as this compound oxidase, is a key enzyme in the metabolic pathway responsible for the degradation of phenylalanine and tyrosine.[1][2] These essential amino acids are not only building blocks for proteins but also precursors for various important molecules such as neurotransmitters and hormones.[3][4] The HGD enzyme is primarily active in the liver and kidneys.[3][4] It catalyzes the third step in the tyrosine catabolism pathway: the conversion of this compound (HG) to maleylacetoacetate (MAA).[5] This reaction is a crucial irreversible step that involves the cleavage of the aromatic ring of this compound, a process that requires the incorporation of both atoms of molecular oxygen.[6][7]

A deficiency in HGD activity, typically caused by mutations in the HGD gene, leads to the accumulation of homogentisic acid (HGA) in the body.[8] This accumulation is the hallmark of the metabolic disorder alkaptonuria (AKU).[2][8] Excess HGA is oxidized to a benzoquinone acetate polymer which forms a melanin-like pigment that deposits in connective tissues, a condition known as ochronosis.[2] This deposition leads to the characteristic symptoms of alkaptonuria, including darkening of the urine upon standing, bluish-black pigmentation of cartilage and skin, and severe, early-onset arthritis.[2][3][4]

This guide will delve into the core functions of HGD, its biochemical properties, and the methodologies used to study this vital enzyme.

Enzymatic Function and Metabolic Pathway

HGD is an integral component of the tyrosine degradation pathway. This pathway ensures the complete breakdown of excess or dietary phenylalanine and tyrosine into intermediates that can enter the citric acid cycle for energy production.

The Tyrosine Catabolism Pathway

The degradation of tyrosine is a multi-step process involving several enzymes. The pathway begins with the conversion of phenylalanine to tyrosine. Tyrosine then undergoes a series of reactions to ultimately yield fumarate and acetoacetate, which are intermediates of the citric acid cycle. HGD catalyzes the critical ring-opening step that commits the carbon skeleton of tyrosine to this final breakdown.

Enzymatic Mechanism of HGD

This compound 1,2-dioxygenase is a non-heme iron(II)-dependent enzyme.[6] The catalytic cycle involves the binding of the substrate, this compound, and molecular oxygen to the active site, which contains a single Fe(II) ion. The iron ion is coordinated by histidine and glutamate residues.[2] The proposed mechanism involves the following key steps:

-

Substrate Binding: this compound binds to the Fe(II) center in the active site.[7]

-

Oxygen Binding: Molecular oxygen binds to the iron, forming a reactive iron-oxygen species.

-

Ring Cleavage: The aromatic ring of this compound is attacked by the activated oxygen, leading to the cleavage of the C-C bond between the carboxyl-substituted carbon and the adjacent hydroxyl-substituted carbon. This is an extradiol cleavage mechanism.

-

Product Release: The product, maleylacetoacetate, is released from the enzyme.

The active site of human HGD contains the residues His292, His335, His365, His371, and Glu341.[2] The Fe2+ ion is coordinated by His335, His371, and Glu341, while His292 interacts with the hydroxyl group of the aromatic ring.[2]

Quantitative Data

The enzymatic activity of HGD has been characterized, and key kinetic parameters have been determined.

Kinetic Parameters

The following table summarizes the reported kinetic parameters for human this compound 1,2-dioxygenase.

| Parameter | Value | Conditions | Reference |

| Specific Activity | 28.3 ± 0.6 µmol·min⁻¹·mg⁻¹ | 20 mM MES, 80 mM NaCl, pH 6.2, 25 °C | [9] |

| Turnover Number (kcat) | 16 s⁻¹ | [5] | |

| Km for this compound (HGA) | 28.6 ± 6.2 µM | pH 6.2 | [9] |

| Km for Oxygen (O₂) | 1240 ± 160 µM | [9] | |

| Optimal pH | 6.2 | [9] |

Substrate Specificity

HGD exhibits a high degree of specificity for its natural substrate, this compound. Studies with substrate analogs have shown that modifications to the this compound structure significantly impact the enzyme's catalytic efficiency.

| Substrate Analog | Relative Cleavage Rate (compared to HGA) | Reference |

| 3-Methyl-homogentisate | 10 times slower | [9] |

| 3-Chloro-homogentisate | 100 times slower | [9] |

The enzyme shows no activity towards other structurally related compounds like phenylacetate and its hydroxy derivatives, phenylalanine, tyrosine, phenylpyruvate, and gentisate.[10]

Tissue Expression

HGD is expressed in various tissues, with the highest levels observed in the liver and kidney, which are the primary sites of amino acid catabolism.[3][4]

| Tissue | Expression Level |

| Liver | High |

| Kidney | High |

| Prostate | Moderate |

| Small Intestine | Moderate |

| Colon | Moderate |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of HGD.

This compound 1,2-Dioxygenase Activity Assays

Two primary methods are used to determine HGD activity: a spectrophotometric assay and an oxygen consumption-based assay.

This assay measures the formation of the product, maleylacetoacetate, which absorbs light at 330 nm.[9]

Materials:

-

Spectrophotometer capable of measuring absorbance at 330 nm

-

Quartz cuvettes

-

Assay Buffer: 20 mM MES, 80 mM NaCl, pH 6.2

-

Substrate Stock Solution: 10 mM Homogentisic acid (HGA) in water

-

Enzyme preparation (purified or cell lysate)

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding 990 µL of Assay Buffer.

-

Add 10 µL of the 10 mM HGA stock solution to the cuvette to a final concentration of 100 µM.

-

Mix by inversion and place the cuvette in the spectrophotometer.

-

Record the baseline absorbance at 330 nm.

-

Initiate the reaction by adding a small volume (e.g., 1-10 µL) of the enzyme preparation to the cuvette.

-

Immediately mix and start monitoring the increase in absorbance at 330 nm over time.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance curve using the molar extinction coefficient of maleylacetoacetate (ε = 10.1 mM⁻¹cm⁻¹).[9]

References

- 1. Determination of homogentisic acid in urine for diagnosis of alcaptonuria: Capillary electrophoretic method optimization using experimental design. | Semantic Scholar [semanticscholar.org]

- 2. This compound 1,2-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. medlineplus.gov [medlineplus.gov]

- 4. HGD gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Kinetic analysis of human this compound 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. elkbiotech.com [elkbiotech.com]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Analysis of HGD Gene Mutations in Patients with Alkaptonuria from the United Kingdom: Identification of Novel Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steady-state kinetics and inhibition of anaerobically purified human this compound 1,2-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spectrophotometric determination of this compound using Aspergillus nidulans this compound dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Historical Research of Homogentisate: A Technical Guide

Introduction

Homogentisate, a key intermediate in the catabolism of the amino acids tyrosine and phenylalanine, holds a significant place in the history of biochemistry and medical genetics. Its discovery and the subsequent investigation into its metabolic role were pivotal in the development of the "one gene-one enzyme" hypothesis and the concept of "inborn errors of metabolism." This technical guide provides a comprehensive overview of the historical research surrounding this compound, its clinical significance, and the evolution of experimental methods for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals interested in the scientific journey that unraveled the complexities of a rare metabolic disorder and laid the foundation for modern biochemical genetics.

The Historical Unraveling of Alkaptonuria and this compound

The story of this compound is inextricably linked to the clinical observation of alkaptonuria, a rare hereditary disease. The condition is characterized by the accumulation of homogentisic acid (HGA), leading to the triad of homogentisic aciduria (the presence of HGA in urine), ochronosis (a bluish-black pigmentation of connective tissues), and arthritis of the spine and larger joints.[1][2]

The earliest clinical descriptions of what is now known as alkaptonuria date back centuries, with the first formal observations in the 19th century. In 1859, Carl Boedeker, a German physician, is credited with coining the term "alkaptonuria" after observing the peculiar reducing properties of a substance in the urine of a patient, which caused the urine to darken upon exposure to air or alkaline substances.[3]

It was not until 1891 that the chemical culprit was identified. In a landmark study, Wolkow and Baumann isolated and characterized the substance responsible for the characteristic properties of alkaptonuric urine, naming it "homogentisic acid."[4]

The turn of the 20th century marked a conceptual leap in understanding the significance of this compound. Sir Archibald Garrod, an English physician, meticulously studied families with alkaptonuria and, in collaboration with the geneticist William Bateson, recognized that the inheritance pattern of the condition followed Mendelian recessive principles.[5][6] In his seminal 1902 paper, "The Incidence of Alkaptonuria: A Study in Chemical Individuality," Garrod proposed that alkaptonuria was an "inborn error of metabolism."[5][7] He hypothesized that the disease resulted from a congenital deficiency of a specific enzyme required for the breakdown of homogentisic acid, a revolutionary idea that connected a specific gene to a specific biochemical reaction.[5][8][9] This work laid the groundwork for the "one gene-one enzyme" hypothesis, a central tenet of molecular biology.

The Tyrosine Catabolism Pathway and the Role of this compound

Homogentisic acid is a critical intermediate in the metabolic pathway that degrades the aromatic amino acids tyrosine and phenylalanine. In healthy individuals, these amino acids are broken down through a series of enzymatic steps to ultimately yield fumarate and acetoacetate, which can then enter the citric acid cycle for energy production.

The enzyme responsible for the breakdown of this compound is this compound 1,2-dioxygenase (HGD). In individuals with alkaptonuria, a deficiency in this enzyme, caused by mutations in the HGD gene, leads to the accumulation of homogentisic acid in the body.[10] This excess this compound is excreted in the urine, causing the characteristic darkening, and is also deposited in connective tissues, leading to the clinical manifestations of ochronosis and arthritis.[1]

Quantitative Analysis of Homogentisic Acid

The quantification of homogentisic acid in urine is the cornerstone of diagnosing and monitoring alkaptonuria. The levels of HGA excretion can vary among individuals but are consistently and significantly elevated in affected patients.

| Parameter | Healthy Individuals | Patients with Alkaptonuria | Reference |

| Urinary HGA Excretion (24h) | 20-30 mg | 1 - 8 grams | [2] |

| Urinary HGA Concentration (Random) | Undetectable | Can reach up to 46.5 mmol/24h | [6] |

| Plasma HGA Concentration | Undetectable | 33 - 38 µmol/L | [6] |

Experimental Protocols for the Analysis of this compound

The methods for detecting and quantifying this compound have evolved from simple qualitative observations to sophisticated and highly sensitive analytical techniques.

Historical Qualitative Methods

The early identification of alkaptonuria relied on simple, yet effective, qualitative tests that observed the characteristic chemical properties of homogentisic acid.

-

Urine Darkening: The most straightforward and historically significant observation was the darkening of urine upon standing and exposure to air or alkaline conditions. This is due to the oxidation and polymerization of homogentisic acid into a melanin-like pigment.[11]

-

Boedeker's Test: Carl Boedeker's original observations involved the reducing properties of the "alkapton" (homogentisic acid) in urine. While the specific reagents he used are not detailed in readily available literature, his work established the chemical reactivity of the substance.

-

Ferric Chloride Test: The addition of a few drops of ferric chloride solution to urine containing homogentisic acid produces a transient green or blue color.[12] This reaction, while not entirely specific, was a valuable presumptive test for alkaptonuria.[11]

-

Alkalinization: Adding a strong alkali, such as sodium hydroxide, to the urine of a patient with alkaptonuria will cause it to rapidly turn black.[11]

Modern Quantitative Methods

Modern clinical laboratories employ a range of advanced analytical techniques for the accurate and sensitive quantification of homogentisic acid.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is considered the gold-standard for the diagnosis of alkaptonuria.[10] The method involves the extraction of organic acids from urine, derivatization to make them volatile, followed by separation and identification based on their mass-to-charge ratio.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a rapid, sensitive, and specific method for the determination of homogentisic acid in both urine and plasma.[6] The technique separates compounds based on their affinity for a stationary phase, allowing for precise quantification.

-

Sample Preparation (Urine): Urine samples are typically diluted and may be treated to precipitate proteins before injection into the HPLC system.[9][13]

-

Chromatographic Conditions: Reversed-phase columns are commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is often performed using a UV detector.[9]

-

-

Capillary Electrophoresis (CE): CE is another powerful technique for the quantitative determination of homogentisic acid in urine.[8] It offers the advantage of direct injection of urine samples without extensive pretreatment.[8]

-

Separation Principle: In CE, charged molecules are separated in a capillary filled with an electrolyte solution under the influence of an electric field.

-

Optimized Conditions: A typical method might use a phosphate buffer at a specific pH and a defined separation voltage to achieve rapid and efficient separation of homogentisic acid.[8]

-

-

Spectrophotometry: Enzymatic spectrophotometric methods have also been developed. These assays utilize the enzyme this compound dioxygenase, which specifically acts on this compound. The decrease in absorbance as this compound is consumed can be measured to determine its concentration.[14]

Diagnostic Workflow for Alkaptonuria

The diagnosis of alkaptonuria has evolved from a reliance on clinical observation to a streamlined process involving sophisticated laboratory tests.

Conclusion

The journey of discovery surrounding this compound, from a curious clinical observation to a cornerstone of biochemical genetics, exemplifies the power of scientific inquiry. The historical research into alkaptonuria and homogentisic acid not only unraveled the pathogenesis of a rare disease but also fundamentally shaped our understanding of the relationship between genes, enzymes, and metabolism. For contemporary researchers and drug development professionals, this story serves as a reminder of the importance of meticulous observation, interdisciplinary collaboration, and the enduring value of studying rare disorders to illuminate fundamental biological principles. The continued refinement of analytical techniques for this compound quantification remains crucial for the early diagnosis and management of alkaptonuria, with the ultimate goal of developing effective therapies to mitigate the long-term consequences of this "inborn error of metabolism."

References

- 1. Alkaptonuria - Case report - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cocukmetabolizma.com [cocukmetabolizma.com]

- 3. scite.ai [scite.ai]

- 4. researchgate.net [researchgate.net]

- 5. Determination of homogentisic acid in urine for diagnosis of alcaptonuria: Capillary electrophoretic method optimization using experimental design. | Semantic Scholar [semanticscholar.org]

- 6. Diagnosis of alcaptonuria: rapid analysis of homogentisic acid by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dev.esp.org [dev.esp.org]

- 8. Determination of homogentisic acid in urine for diagnosis of alcaptonuria: Capillary electrophoretic method optimization using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quick Diagnosis of Alkaptonuria by Homogentisic Acid Determination in Urine Paper Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alkaptonuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Detection of Alkaptonuria by simple, effective and precise chemical methods: A technical review - Int J Clin Biochem Res [ijcbr.in]

- 12. Alkaptonuria - UF Health [ufhealth.org]

- 13. Separation of Urinary Compounds by High Performance Liquid Chromatography — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]

- 14. Spectrophotometric determination of this compound using Aspergillus nidulans this compound dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Role of Homogentisate in Microbial Metabolism: A Technical Guide

An In-depth Exploration of the Natural Occurrence, Biosynthesis, and Metabolic Significance of Homogentisate in Diverse Microorganisms for Researchers, Scientists, and Drug Development Professionals.

This compound (2,5-dihydroxyphenylacetic acid) is a pivotal intermediate in the catabolism of the aromatic amino acids L-tyrosine and L-phenylalanine across a wide array of microorganisms. Its metabolic fate is diverse, ranging from complete degradation to serve as a primary carbon and energy source, to its polymerization into pigments with protective properties. This technical guide provides a comprehensive overview of the natural occurrence of this compound in bacteria, fungi, and actinomycetes, detailing its biosynthetic pathways, regulatory mechanisms, and its role in microbial physiology and secondary metabolism. The guide also includes detailed experimental protocols for the extraction and quantification of this compound and presents quantitative data on its production in select microorganisms.

This compound Biosynthesis and Catabolism: A Central Metabolic Hub

The formation of this compound is a key step in the degradation of L-tyrosine and L-phenylalanine. In a majority of microorganisms, this pathway involves a series of enzymatic reactions that funnel these amino acids into the central metabolism.

Biosynthesis of this compound:

The pathway typically begins with the conversion of L-phenylalanine to L-tyrosine, followed by the transamination of L-tyrosine to 4-hydroxyphenylpyruvate. The enzyme 4-hydroxyphenylpyruvate dioxygenase (HppD) then catalyzes the conversion of 4-hydroxyphenylpyruvate to this compound.[1][2][3]

Catabolism of this compound:

Once formed, this compound is catabolized by the this compound central pathway. This involves the ring-opening enzyme this compound 1,2-dioxygenase (HmgA), which converts this compound to maleylacetoacetate.[1][2] Subsequently, maleylacetoacetate isomerase (HmgC) and fumarylacetoacetate hydrolase (HmgB) act to yield fumarate and acetoacetate, which are intermediates of the Krebs cycle.[1][2]

Natural Occurrence and Metabolic Roles in Microorganisms

This compound has been identified in a diverse range of microorganisms, where it plays various roles, from a simple metabolic intermediate to a precursor for specialized molecules.

Bacteria

In the bacterial kingdom, the this compound pathway is well-characterized, particularly in the genus Pseudomonas.

-

Pseudomonas putida : This bacterium utilizes the this compound pathway as a central route for the degradation of L-phenylalanine, L-tyrosine, and 3-hydroxyphenylacetate.[1][2] In mutant strains where the hmgA gene is disrupted, this compound accumulates in the culture medium.[2]

-

Burkholderia cenocepacia : Certain strains of this opportunistic pathogen produce a brownish pigment called pyomelanin.[4][5] This pigment is formed by the auto-oxidation and polymerization of this compound that accumulates due to a mutation in the hmgA gene.[6] Pyomelanin has been shown to have antioxidant properties, protecting the bacterium from oxidative stress.[4][5]

-

Aeromonas media : Pigmentation in this bacterium is also attributed to the production of pyomelanin via the this compound pathway.[7][8]

-

Vibrio cholerae and Shewanella colwelliana : In these marine bacteria, this compound is the primary precursor for melanin synthesis.

Fungi

The this compound pathway is also present in various fungal species, where it is linked to both primary metabolism and the production of pigments.

-

Aspergillus fumigatus : This opportunistic human pathogen can produce pyomelanin through the degradation of L-tyrosine via the this compound pathway.[9] Deletion of the hmgA gene leads to the accumulation of this compound and increased pigment formation.[9] The expression of the genes in this pathway is induced by L-tyrosine.[9]

-

Aspergillus nidulans : Disruption of the hmgA gene in this model filamentous fungus results in the accumulation of this compound in culture broths containing phenylalanine.[10]

Actinomycetes

Actinomycetes, renowned for their production of a vast array of secondary metabolites, also possess the genetic machinery for this compound metabolism.

-

Streptomyces species : Several species, including Streptomyces avermitilis and Streptomyces coelicolor, have been shown to catabolize L-phenylalanine and L-tyrosine through the this compound pathway.[3][11][12][13] In S. avermitilis, the expression of a 4-hydroxyphenylpyruvate dioxygenase-like gene in E. coli leads to the production of homogentisic acid and a brown ochronotic pigment.[12][13]

Regulation of the this compound Pathway

The expression of the genes involved in the this compound pathway is tightly regulated to ensure efficient catabolism of aromatic amino acids and to prevent the accumulation of potentially toxic intermediates.

-

In Pseudomonas putida : The hmgABC genes, which encode the enzymes for this compound catabolism, are regulated by the repressor protein HmgR. This compound itself acts as an inducer molecule, binding to HmgR and causing its dissociation from the DNA, thereby allowing the transcription of the catabolic genes.[1]

-

In Streptomyces coelicolor : The transcription of the hppD gene, which is involved in this compound production, is controlled by an activator, HpdA, and a repressor, HpdR. The presence of tyrosine influences the binding of these regulatory proteins to the promoter region.[11]

-

In Aspergillus fumigatus : The tyrosine degradation pathway is regulated by the transcriptional activator HmgR. The expression of hmgR and other genes in the cluster is induced by L-tyrosine.[6]

Quantitative Analysis of this compound Production

The accumulation of this compound in the culture supernatant of mutant microbial strains provides an opportunity to quantify its production. While specific concentrations can vary significantly based on the strain, culture conditions, and genetic background, the following table summarizes qualitative observations of this compound accumulation.

| Microorganism | Genetic Background | Culture Conditions | This compound Accumulation | Reference |

| Pseudomonas putida | hmgA mutant | Minimal medium with Phe or Tyr | Accumulation in culture broth | [2] |

| Aspergillus fumigatus | ΔhmgA | Minimal medium with L-tyrosine | Increased accumulation and pyomelanin formation | [9] |

| Aspergillus nidulans | hmgA disruption | Broth with phenylalanine | Accumulation in culture broth | [10] |

| Streptomyces coelicolor | hppD mutant | Tyrosine-based medium | Impaired growth and no pigment production | [11] |

Experimental Protocols

Extraction of this compound from Fungal Cultures

This protocol is adapted from methods for extracting fungal secondary metabolites and can be optimized for this compound.[1][14]

Materials:

-

Fungal culture (liquid or solid)

-

Ethyl acetate

-

Methanol

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Glass vials

Procedure:

-

Harvesting: For liquid cultures, separate the mycelium from the culture broth by filtration. For solid cultures, scrape the fungal biomass from the agar surface.

-

Extraction:

-

Liquid Broth: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Mycelial Biomass: Homogenize the fungal biomass in a mixture of methanol and ethyl acetate (e.g., 1:1 v/v). Stir for several hours at room temperature.

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Storage: Resuspend the dried extract in a known volume of methanol for analysis and store at -20°C.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is based on a method used for the detection of this compound in bacterial culture supernatants.[8]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). A typical starting condition could be 10% acetonitrile in 0.1% aqueous TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 292 nm.

-

Standard: A standard solution of homogentisic acid in the mobile phase.

Procedure:

-

Sample Preparation: Filter the culture supernatant or the redissolved extract through a 0.22 µm syringe filter.

-

Injection: Inject a known volume (e.g., 10-20 µL) of the sample and standards onto the HPLC column.

-

Quantification: Identify the this compound peak by comparing its retention time with that of the standard. Quantify the concentration by creating a standard curve of peak area versus concentration. A retention time of approximately 8.7 minutes has been reported for a this compound standard under certain conditions.[8]

Spectrophotometric Assay for this compound Quantification

This enzymatic assay is based on the conversion of this compound to maleylacetoacetate by this compound 1,2-dioxygenase and the measurement of the product's absorbance.[3]

Materials:

-

Purified this compound 1,2-dioxygenase (HmgA).

-

Potassium phosphate buffer (100 mM, pH 7.0).

-

Ascorbate solution (2 mM).

-

FeSO₄ solution (50 µM).

-

This compound standard solutions.

-

UV-Vis spectrophotometer.

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, ascorbate, and FeSO₄.

-

Enzyme Addition: Add a specific amount of purified HmgA to the reaction mixture.

-

Initiation of Reaction: Add the sample containing this compound or the this compound standard to initiate the reaction.

-

Measurement: Immediately monitor the increase in absorbance at 330 nm, which corresponds to the formation of maleylacetoacetate. The molar extinction coefficient of maleylacetoacetate is 13,500 M⁻¹ cm⁻¹.[3]

-

Quantification: Calculate the concentration of this compound in the sample based on the rate of maleylacetoacetate formation and a standard curve.

Signaling Pathways and Logical Relationships

The regulation of this compound metabolism involves intricate transcriptional control. The following diagrams illustrate these relationships in Pseudomonas putida and Aspergillus fumigatus.

Caption: Regulation of the this compound pathway in Pseudomonas putida.

Caption: Regulation of the this compound pathway in Aspergillus fumigatus.

Conclusion

This compound is a metabolically significant molecule in a wide range of microorganisms. Its central position in the catabolism of aromatic amino acids makes the enzymes of its pathway potential targets for drug development, particularly in pathogenic microorganisms where this pathway is linked to virulence factors such as pyomelanin production. The detailed understanding of the natural occurrence, biosynthesis, and regulation of this compound metabolism, coupled with robust analytical methods for its quantification, provides a solid foundation for further research in this area. This guide offers a comprehensive resource for scientists and researchers aiming to explore and exploit the this compound pathway in microorganisms for various applications, from understanding microbial physiology to the development of novel therapeutics.

References

- 1. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectrophotometric determination of this compound using Aspergillus nidulans this compound dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The this compound Pathway: a Central Catabolic Pathway Involved in the Degradation of l-Phenylalanine, l-Tyrosine, and 3-Hydroxyphenylacetate in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Burkholderia cenocepacia C5424 produces a pigment with antioxidant properties using a this compound intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Burkholderia cenocepacia C5424 Produces a Pigment with Antioxidant Properties Using a this compound Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification and Molecular Characterization of the this compound Pathway Responsible for Pyomelanin Production, the Major Melanin Constituents in Aeromonas media WS | PLOS One [journals.plos.org]

- 8. Identification and Molecular Characterization of the this compound Pathway Responsible for Pyomelanin Production, the Major Melanin Constituents in Aeromonas media WS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. The tyrosine degradation gene hppD is transcriptionally activated by HpdA and repressed by HpdR in Streptomyces coelicolor, while hpdA is negatively autoregulated and repressed by HpdR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Streptomyces avermitilis gene encoding a 4-hydroxyphenylpyruvic acid dioxygenase-like protein that directs the production of homogentisic acid and an ochronotic pigment in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of Homogentisate in the Biosynthesis of Commercially Valuable Secondary Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homogentisate (HGA), a central intermediate in the catabolism of aromatic amino acids, serves as a critical precursor for a diverse array of secondary metabolites with significant commercial and therapeutic value. This technical guide provides an in-depth exploration of the biosynthetic pathways originating from this compound, with a primary focus on the production of tocopherols (Vitamin E), plastoquinones, and the pigment pyomelanin. We delve into the key enzymes, regulatory mechanisms, and quantitative data associated with these pathways. Furthermore, this guide furnishes detailed experimental protocols for the analysis of these metabolites and the characterization of the involved enzymes. Visualizations of the core signaling and biosynthetic pathways are provided to facilitate a comprehensive understanding of the complex metabolic network governed by this compound.

Introduction

Secondary metabolites are organic compounds produced by organisms that are not directly involved in their growth, development, or reproduction. However, they play a crucial role in the organism's interaction with its environment and have been a rich source of pharmaceuticals, nutraceuticals, and industrial chemicals. This compound, a dihydroxyphenylacetate, is a key metabolic node that links primary and secondary metabolism. Derived from the catabolism of tyrosine and phenylalanine, this compound is the starting point for the biosynthesis of several vital compounds.[1][2] In plants and other photosynthetic organisms, it is the precursor to tocopherols, which possess potent antioxidant properties and are essential for human health, and plastoquinones, which are indispensable for photosynthesis.[3][4] In certain microorganisms, the accumulation and subsequent oxidation of this compound lead to the formation of pyomelanin, a pigment with radioprotective and antioxidant properties.[5][6] This guide will provide a detailed technical overview of these biosynthetic pathways, offering valuable insights for researchers and professionals in drug development and metabolic engineering.

Biosynthesis of Tocopherols (Vitamin E) from this compound

Tocopherols, collectively known as vitamin E, are a group of lipid-soluble antioxidants synthesized exclusively by photosynthetic organisms.[7][8] They are composed of a chromanol ring and a phytyl tail, with the aromatic head group originating from this compound.[9] The biosynthesis of tocopherols is a well-characterized pathway involving several key enzymatic steps.

The Tocopherol Biosynthetic Pathway

The biosynthesis of tocopherols from this compound involves the convergence of the shikimate pathway (producing HGA) and the methylerythritol 4-phosphate (MEP) pathway (producing the phytyl diphosphate tail).[10][11]

The key steps in the tocopherol-specific pathway are:

-